REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])[CH3:6])(C)C.C([Li])CCC.[CH3:13][O:14][C:15](=[O:26])[CH2:16][C:17]1C=CC(SC)=C(Cl)C=1.ICC1CC[O:31][CH2:30]1>O1CCCC1.CN1CCCN(C)C1=O>[CH3:13][O:14][C:15](=[O:26])[CH:16]([CH:6]1[CH2:5][CH2:7][O:31][CH2:30]1)[CH3:17]
|
Name
|
|
Quantity
|
0.84 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
2.29 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC(=C(C=C1)SC)Cl)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
solvent
|
Smiles
|
CN1C(N(CCC1)C)=O
|
Name
|
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
ICC1COCC1
|
Name
|
|
Quantity
|
0.69 mL
|
Type
|
solvent
|
Smiles
|
CN1C(N(CCC1)C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to 25° C.
|
Type
|
STIRRING
|
Details
|
where it was stirred for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched by the addition of a saturated aqueous ammonium chloride solution (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate 3×30 mL)
|
Type
|
WASH
|
Details
|
washed with a 10% aqueous sulfuric acid solution (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C)C1COCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 663 mg | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |